![molecular formula C15H16N10 B2486974 1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane CAS No. 2320669-20-1](/img/structure/B2486974.png)

1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

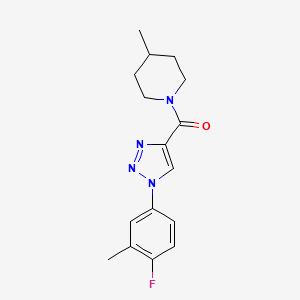

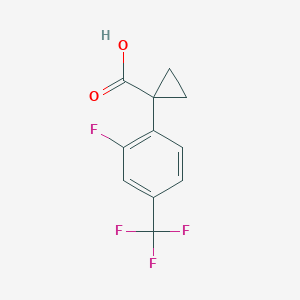

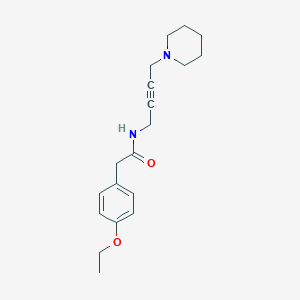

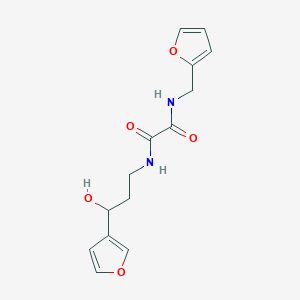

1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane, also known as BTPD, is a heterocyclic compound that has gained significant attention in the field of scientific research. BTPD is a potential candidate for the development of novel drugs due to its unique structure and pharmacological properties. In

Scientific Research Applications

- Researchers have designed and synthesized novel bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) as potential anti-breast cancer agents . Specifically, compound 8i demonstrated significant cytotoxic activity against MDA-MB-231 breast cancer cells, outperforming the drug Erlotinib. It induced apoptosis, upregulated key genes (P53, Bax, caspases), and downregulated Bcl2. Compound 8i also exhibited dual enzyme inhibition of PARP-1 and EGFR, making it a promising candidate for breast cancer treatment.

- Pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia, as well as antifungal activity against Candida albicans .

- Breast cancer cells rely heavily on DNA repair pathways, making them vulnerable to DNA-damage response suppression. Bis(1,2,4-triazolo[3,4-b]thiadiazine) derivatives have shown promise in inhibiting PARP-1 and EGFR, crucial enzymes involved in DNA repair and cell survival .

Anti-Breast Cancer Agents

Antibacterial and Antifungal Activity

DNA Repair Pathways Inhibition

Mechanism of Action

Target of Action

Compounds containing the triazole moiety are known to interact with a variety of enzymes and receptors in biological systems . They have been found to possess diverse biological activities, including anti-HIV, anticancer, antihypertensive, anesthetic, antidepressant, and antiviral activities .

Mode of Action

The mode of action of these compounds often involves binding to their target proteins, thereby modulating their activity. The exact nature of this interaction depends on the specific structure of the compound and the target protein .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, some triazole derivatives have been found to inhibit the PARP-1 and EGFR proteins, which are involved in DNA repair pathways and cell proliferation, respectively .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Triazole derivatives, for instance, are generally well absorbed and distributed in the body due to their lipophilic nature .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, some triazole derivatives have been found to induce apoptosis in cancer cells by upregulating certain genes and downregulating others .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .

properties

IUPAC Name |

6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N10/c1-6-22(14-4-2-12-18-16-10-24(12)20-14)8-9-23(7-1)15-5-3-13-19-17-11-25(13)21-15/h2-5,10-11H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQRZKUJUVRASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NN3C=NN=C3C=C2)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)